molecular formula C21H21ClN4O3S B2679513 N-(4-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide CAS No. 1021266-46-5

N-(4-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide

Cat. No. B2679513
CAS RN: 1021266-46-5
M. Wt: 444.93
InChI Key: YSXVQLYWIUAGHM-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a furan ring, a thiazole ring, and a piperazine ring. The presence of these functional groups suggests that the compound could have interesting biological activities .


Molecular Structure Analysis

The compound’s structure includes a thiazole ring, which consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Chemical Reactions Analysis

The thiazole ring, due to its aromaticity, has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .

Scientific Research Applications

Antimicrobial and Antifungal Activities

  • A study described the synthesis of azole derivatives, including compounds starting from furan-2-carbohydrazide, which were evaluated for their antimicrobial activities. Some of these compounds displayed activity against tested microorganisms, indicating potential applications in combating infections (Başoğlu et al., 2013).
  • Another research effort synthesized novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, which showed significant antidepressant and antianxiety activity, indicating the potential for developing new psychiatric medications (J. Kumar et al., 2017).

Anticancer and Antiangiogenic Effects

  • Research on thioxothiazolidin-4-one derivatives synthesized by coupling different amines revealed their potential in inhibiting tumor growth and angiogenesis in mouse models, suggesting these compounds could be candidates for anticancer therapy (Chandrappa et al., 2010).

Anti-Inflammatory and Analgesic Agents

  • Novel heterocyclic compounds derived from visnaginone and khellinone were synthesized, displaying significant COX-2 inhibition, analgesic, and anti-inflammatory activities. These findings propose these derivatives as potential therapeutic agents for inflammation-related conditions (Abu‐Hashem et al., 2020).

Antiviral Activity

  • Compounds based on 3-(4-bromophenyl) azo-5-phenyl-2(3H)-furanone were prepared and showed promising activity against the avian influenza virus H5N1, indicating the potential for developing new antiviral drugs (Flefel et al., 2012).

Future Directions

Given the potential biological activities of compounds with similar structures, this compound could be a subject of future research in medicinal chemistry .

properties

IUPAC Name

N-[4-[3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O3S/c22-15-3-6-17(7-4-15)25-9-11-26(12-10-25)19(27)8-5-16-14-30-21(23-16)24-20(28)18-2-1-13-29-18/h1-4,6-7,13-14H,5,8-12H2,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXVQLYWIUAGHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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